5-Hete

Descripción general

Descripción

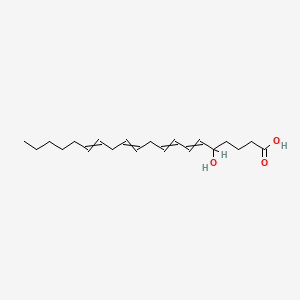

5-Hete, also known as this compound, is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research

Role in Glioma Progression

Recent studies have highlighted the involvement of 5-HETE in glioma, a type of brain tumor. The enzyme ALOX5, which produces this compound, is upregulated in glioma cells. This upregulation promotes an immunosuppressive tumor microenvironment by facilitating the migration and polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2 phenotype. Targeting the ALOX5/5-HETE axis has emerged as a potential therapeutic strategy, with nanobodies designed to inhibit this compound secretion showing promise in enhancing anti-tumor immunity when combined with immune checkpoint inhibitors .

Implications in Other Cancers

In vitro studies suggest that this compound may also promote the growth of various cancers, including prostate and breast cancer. It has been observed that this compound can influence cellular signaling pathways that lead to increased cell proliferation and survival under oxidative stress conditions .

Inflammation and Immune Response

Pro-Inflammatory Effects

this compound is recognized for its pro-inflammatory properties. It contributes to bronchoconstriction in human airways and plays a role in mediating vascular responses during inflammation. Studies have shown that it enhances vascular permeability and can induce pulmonary edema, highlighting its potential as a target for managing inflammatory lung diseases .

Modulation of Immune Cells

The compound has been shown to modulate immune cell functions, particularly neutrophils. For instance, when acylated into phosphatidylethanolamine, this compound can stimulate superoxide production and interleukin-8 release from neutrophils while inhibiting the formation of neutrophil extracellular traps . This dual role suggests that this compound could be pivotal in both promoting and regulating inflammatory responses.

Cardiovascular Applications

Effects on Hypertrophy

Research indicates that this compound contributes to angiotensin II-mediated cardiac hypertrophy. Inhibitors targeting lipoxygenase pathways have demonstrated efficacy in attenuating hypertrophic responses in animal models, suggesting that modulation of this compound levels may offer therapeutic benefits for heart diseases characterized by hypertrophy and inflammation .

Bone Remodeling

Influence on Osteoclast Activity

In vitro studies have shown that this compound can stimulate osteoclast-dependent bone resorption at low concentrations. It also inhibits bone nodule formation induced by morphogenetic proteins, indicating its regulatory role in bone remodeling processes . This application could be significant for conditions like osteoporosis where bone resorption exceeds formation.

Reproductive Health

Role in Labor Induction

Elevated levels of this compound have been observed in the human uterus during labor. It enhances myometrial contractility, suggesting a potential role in the physiological processes leading to parturition . This effect could be leveraged for therapeutic interventions aimed at managing labor complications.

Summary Table: Applications of this compound

| Application Area | Mechanism/Effect | Potential Therapeutic Implications |

|---|---|---|

| Cancer Research | Promotes glioma progression via ALOX5; influences other cancers' growth | Targeting ALOX5/5-HETE axis for cancer therapy |

| Inflammation | Induces bronchoconstriction; increases vascular permeability | Management of inflammatory diseases |

| Cardiovascular Health | Contributes to cardiac hypertrophy via angiotensin II signaling | Therapeutics for heart disease |

| Bone Remodeling | Stimulates osteoclast activity; inhibits bone formation | Treatment strategies for osteoporosis |

| Reproductive Health | Enhances uterine contractility during labor | Potential interventions for labor management |

Análisis De Reacciones Químicas

Oxidative Metabolism to 5-Oxo-ETE

5-HETE undergoes NADP⁺-dependent oxidation via 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE) , a highly potent inflammatory mediator :

Kinetic Properties of 5-HEDH :

-

Substrate specificity: Exclusively acts on 5(S)-HETE (no activity on 5(R)-HETE or other HETE isomers).

-

Cofactor dependence: for NADP⁺ = 140 nM; for this compound = 670 nM.

-

Inhibited by NADPH ( = 1.2 μM).

Non-Enzymatic Oxidation

Under oxidative stress, this compound can be converted to 5-oxo-ETE via non-enzymatic pathways involving:

Conditions and Products :

| Oxidizing Agent | Product | Reaction Efficiency | Reference |

|---|---|---|---|

| Heme (Fe³⁺) | 5-oxo-ETE | High (pH-dependent) | |

| CYP1A1 | 5-oxo-ETE | Moderate |

Formation of Dihydroxy Derivatives

This compound serves as a precursor for dihydroxy metabolites through secondary enzymatic modifications:

-

5,15-DiHETE :

ALOX15 (15-lipoxygenase) oxidizes this compound at C15, forming 5(S),15(S)-diHETE . -

5-Oxo-1this compound :

Further oxidation of 5,15-diHETE by 5-HEDH yields 5-oxo-15(S)-HETE , a dual-function mediator .

Biological Relevance :

Esterification into Phospholipids

This compound is esterified into membrane phospholipids, forming This compound-phosphatidylethanolamine (this compound-PE) and This compound-phosphatidylcholine (this compound-PC) . This process is catalyzed by acyltransferases in neutrophils and other immune cells .

| Esterified Product | Parent Ion (m/z) | Diagnostic Fragment Ions (m/z) |

|---|---|---|

| 16:0a/5-HETE-PC | 782 → 319 | 319 (this compound), 115 (C5-OH) |

| 18:0a/5-HETE-PE | 764 → 319 | 301 (dehydration), 255 (acyl) |

Degradation Pathways

This compound undergoes ω-oxidation via cytochrome P450 enzymes (CYP4F3) to form 5,20-diHETE , which is subsequently metabolized to tetranor-5-HETE for excretion .

Key Enzymes :

Propiedades

Fórmula molecular |

C20H32O3 |

|---|---|

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

5-hydroxyicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |

Clave InChI |

KGIJOOYOSFUGPC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

Sinónimos |

5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.